2-フルオロ-6-ヨード-4-ニトロアニリン

説明

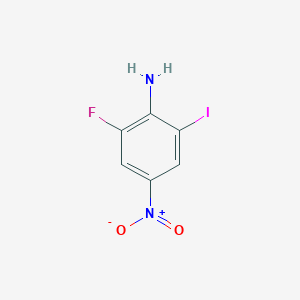

2-Fluoro-6-iodo-4-nitroaniline is a useful research compound. Its molecular formula is C6H4FIN2O2 and its molecular weight is 282.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Fluoro-6-iodo-4-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-6-iodo-4-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成

2-フルオロ-6-ヨード-4-ニトロアニリン: は、有機合成における中間体として使用できます。 ニトロ基をアミンに還元することができ、化合物のさらなる反応と改変が可能になります .

医薬品中間体

この化合物は、医薬品中間体としても言及されており、これはさまざまな医薬品剤の合成における使用を示唆しています .

材料科学

類似の化合物である2-フルオロ-4-ニトロアニリンを使用して、半導体単層カーボンナノチューブ(SWCNT)にsp3欠陥を導入するという言及があり、これは2-フルオロ-6-ヨード-4-ニトロアニリンも材料科学で潜在的な用途があることを意味する可能性があります .

作用機序

Target of Action

Similar compounds like 4-fluoro-2-nitroaniline have been reported to form complexes with cobalt (ii), nickel (ii), and copper (ii) . These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction.

Mode of Action

Nitroaniline compounds are generally known to undergo electrophilic aromatic substitution reactions . In such reactions, the nitro group acts as a deactivating, meta-directing group. This means it decreases the reactivity of the aromatic ring towards electrophilic aromatic substitution, and when it does react, the new substituent is directed to the meta position .

Result of Action

Given the compound’s potential to form complexes with metal ions , it may influence processes that depend on these ions, such as enzymatic reactions and signal transduction.

Action Environment

It is generally recommended to store the compound in a dark place, sealed and dry, at a temperature between 2-8°c . This suggests that light, air, moisture, and temperature could potentially affect the compound’s stability and efficacy.

生物活性

2-Fluoro-6-iodo-4-nitroaniline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article aims to provide a detailed exploration of its biological activity, including relevant research findings, case studies, and a comparative analysis with related compounds.

Structure and Composition

- IUPAC Name : 2-Fluoro-6-iodo-4-nitroaniline

- Molecular Formula : C6H4FINO2

- Molecular Weight : 236.01 g/mol

Chemical Structure

The compound features a fluorine atom, an iodine atom, and a nitro group attached to a benzene ring, which influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Stability | Sensitive to light and moisture |

The biological activity of 2-Fluoro-6-iodo-4-nitroaniline is primarily attributed to its interactions with various biological targets:

Case Studies

- Antimicrobial Efficacy : A study published in PLOS ONE evaluated various nitroaniline derivatives for their antimicrobial properties. The results indicated that compounds with halogen substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-halogenated counterparts .

- Cytotoxicity Assessment : In vitro studies on related nitroanilines have demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity. For instance, similar compounds showed IC50 values ranging from 10 to 30 µM in various assays .

- Environmental Impact : Research has highlighted the biodegradation pathways of nitroanilines in microbial systems, suggesting that compounds like 2-Fluoro-6-iodo-4-nitroaniline could be subject to biotransformation by specific bacterial strains, which could mitigate their environmental toxicity .

Comparative Analysis with Related Compounds

A comparison of 2-Fluoro-6-iodo-4-nitroaniline with structurally related compounds reveals insights into its unique biological profile.

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Enzyme Inhibition |

|---|---|---|---|

| 2-Fluoro-6-iodo-4-nitroaniline | Moderate | 20 µM | Unknown |

| 2-Methoxy-4-nitroaniline | High | 15 µM | Yes |

| 4-Nitroaniline | Low | 25 µM | Yes |

特性

IUPAC Name |

2-fluoro-6-iodo-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FIN2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTOPFHTCCIELI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。